2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
Description
This compound is a structurally complex small molecule featuring:
- Benzo[d]imidazole core: Substituted at the 1-position with a trifluoromethyl (-CF₃) group, a common pharmacophore in medicinal chemistry for enhancing metabolic stability and lipophilicity .
- Ethanone oxalate moiety: The oxalate salt form likely improves aqueous solubility compared to the free base, a critical factor for bioavailability .
- 2-Methoxyphenoxy group: This aromatic ether substituent may influence electronic properties and receptor binding affinity, as seen in analogous antifungal agents .
Synthetic routes for related compounds (e.g., HBTU-mediated coupling for benzoimidazole-piperidine hybrids ) suggest that the target molecule may be synthesized via multi-step protocols involving amide bond formation and alkylation.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3.C2H2O4/c1-31-19-8-4-5-9-20(19)32-15-21(30)28-12-10-16(11-13-28)14-29-18-7-3-2-6-17(18)27-22(29)23(24,25)26;3-1(4)2(5)6/h2-9,16H,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOGJNLBNCXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Methoxyphenoxy moiety
- Trifluoromethyl group
- Piperidine ring
- Benzo[d]imidazole scaffold
This structural diversity contributes to its pharmacological properties, enhancing interactions with biological targets.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant activity against various cancer cell lines, particularly melanoma. For instance, derivatives with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | UACC-62 | 0.274 | Induces apoptosis via ROS generation |
| Compound B | MDA-MB-435 | 0.200 | Inhibits tubulin polymerization |
| Compound C | A375 | 0.500 | Cell cycle arrest in G2/M phase |
These findings suggest that the trifluoromethyl group plays a crucial role in enhancing the compound's efficacy against resistant cancer cell lines .
The proposed mechanisms of action include:
- Induction of Apoptosis : The compound promotes the formation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.
- Tubulin Polymerization Inhibition : Similar to established chemotherapeutics like paclitaxel, this compound disrupts microtubule dynamics, which is critical for cancer cell proliferation.
- Cell Cycle Arrest : The compound induces G2/M phase arrest, preventing cancer cells from dividing and promoting apoptosis .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. Key findings include:
- The presence of electron-withdrawing groups, such as trifluoromethyl, significantly enhances anti-tumor activity.
- Substitutions on the piperidine ring affect binding affinity and selectivity towards specific receptors involved in tumor growth.
For example, compounds with para-substituted phenyl rings exhibited higher activity due to increased hydrophobic interactions and better fitting into the active sites of target proteins .
Case Studies
Several case studies have illustrated the efficacy of related compounds in clinical settings:
- Melanoma Treatment : A study involving a derivative similar to our compound showed an IC50 value of 0.036 µM against the SK-MEL-5 melanoma cell line, indicating promising therapeutic potential .
- In Vivo Efficacy : In murine models, compounds with similar structures were shown to inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry
This compound is notable for its potential use in pharmaceutical applications , particularly as a therapeutic agent. Research indicates that it may exhibit activity against various diseases, including metabolic disorders and certain cancers.
Anti-diabetic Properties
Studies have shown that compounds similar to 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate can inhibit enzymes involved in glucose metabolism, potentially aiding in the management of type 2 diabetes. For instance, related compounds have been documented to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is linked to metabolic syndrome and diabetes management .
Anticancer Activity
In vitro studies have suggested that derivatives of this compound may possess anticancer properties. The trifluoromethyl group is known to enhance biological activity by improving pharmacokinetic properties, making these compounds suitable candidates for further investigation in cancer therapy .
Biological Research
The compound's structure allows for diverse interactions within biological systems, making it a valuable tool for research.
Mechanistic Studies
Researchers utilize this compound to elucidate mechanisms of action in cellular pathways. Its ability to interact with specific receptors or enzymes can provide insights into disease mechanisms and potential therapeutic targets.
Drug Development
The synthesis of this compound can be optimized for drug development processes. By modifying its chemical structure, researchers can enhance efficacy and reduce side effects, paving the way for new drug candidates .
Material Science
Beyond biological applications, this compound also holds promise in material science.
Synthesis of Functional Materials
Due to its unique chemical properties, this compound can be utilized in the development of functional materials, such as sensors or catalysts. Its ability to form stable complexes with metals makes it suitable for applications in catalysis .
Summary of Findings
Comparison with Similar Compounds
Key Structural Insights :
- Trifluoromethyl (-CF₃) : Ubiquitous in the target compound and analogs (e.g., ), this group enhances metabolic resistance and hydrophobic interactions.
- Piperidine/Piperazine Linkers : Present in the target compound and BMS-695735 , these moieties improve target engagement by enabling optimal spatial orientation.
- Salt Forms : The oxalate salt in the target compound parallels sertaconazole nitrate , both addressing solubility challenges inherent to lipophilic heterocycles.
Functional and Pharmacological Insights
Antifungal Activity
Sertaconazole demonstrates the importance of aromatic ethers (e.g., ethoxymethyl) and halogenated aryl groups (e.g., dichlorophenyl) in antifungal efficacy. The target compound’s 2-methoxyphenoxy group may mimic these features, though its oxalate salt could further enhance tissue penetration .
Kinase Inhibition
BMS-695735 highlights the role of piperidine/fluoropropyl substituents in reducing CYP3A4 inhibition and improving solubility. The target compound’s piperidine-methyl group may similarly mitigate drug-drug interaction risks.
Metabolic and Pharmacokinetic Considerations
- Oxalate vs. Free Base : The oxalate salt in the target compound may enhance solubility over free-base analogs (e.g., ), similar to sertaconazole nitrate .
- Trifluoromethyl Effects : The -CF₃ group in the target compound and EP 1 926 722 derivatives likely reduces oxidative metabolism, extending half-life.
- Piperidine Flexibility : As seen in BMS-695735 , the piperidine linker may improve tissue distribution compared to rigid scaffolds.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxyphenoxy, piperidine, and benzimidazole moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .
- HPLC : Reverse-phase HPLC with UV detection for purity assessment (>95% threshold) .
How do the methoxyphenoxy and trifluoromethyl groups influence its reactivity in nucleophilic substitution reactions?
Basic
The methoxyphenoxy group acts as an electron-donating substituent, enhancing aromatic electrophilic substitution. The trifluoromethyl group, being strongly electron-withdrawing, stabilizes adjacent imidazole nitrogen lone pairs, directing reactivity toward selective alkylation or acylation .
What strategies improve yield and purity in the final oxalate salt formation step?
Q. Advanced
- Solvent optimization : Use dimethylformamide (DMF) or acetonitrile to enhance oxalic acid solubility .
- Temperature control : Maintain 0–5°C during salt precipitation to minimize byproduct formation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity .
How can reaction mechanisms for key steps (e.g., imidazole alkylation) be validated experimentally?
Q. Advanced
- Isotopic labeling : Use deuterated benzimidazole intermediates to track proton transfer in alkylation via ²H NMR .
- Kinetic studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
How should contradictory spectral data (e.g., overlapping NMR peaks) be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals in the benzimidazole and methoxyphenoxy regions .
- DFT calculations : Predict ¹³C chemical shifts to assign ambiguous carbons .
What computational methods predict binding affinities of this compound with biological targets (e.g., kinases)?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with piperidine nitrogen and hydrophobic contacts with trifluoromethyl groups .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
How does structural modification of the piperidine-methyl group affect in vitro bioactivity?
Q. Advanced
- SAR studies : Replacing the methyl group with bulkier substituents (e.g., ethyl, isopropyl) reduces solubility but improves IC₅₀ against cancer cell lines (e.g., HeLa) by 3-fold .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to balance membrane permeability and aqueous solubility .
What in vitro assays are suitable for evaluating its cytotoxicity and selectivity?
Q. Advanced
- MTT/PrestoBlue assays : Test viability in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) .
- Kinase profiling : Screen against a panel of 50 kinases to identify off-target effects .
How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Q. Advanced
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (1:4) to achieve >1 mg/mL solubility .
- Prodrug design : Synthesize phosphate esters of the methoxyphenoxy group for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
